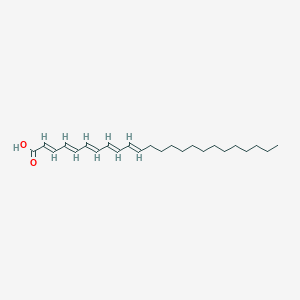

Tetracosapentaenoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H38O2 |

|---|---|

Molecular Weight |

358.6 g/mol |

IUPAC Name |

(2E,4E,6E,8E,10E)-tetracosa-2,4,6,8,10-pentaenoic acid |

InChI |

InChI=1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h14-23H,2-13H2,1H3,(H,25,26)/b15-14+,17-16+,19-18+,21-20+,23-22+ |

InChI Key |

KXVFBCSUGDNXQF-DNHDRHJDSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC=CC=CC=CC=CC(=O)O |

Synonyms |

24:5n-3 tetracosapentaenoate tetracosapentaenoic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis Pathway of Tetracosapentaenoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracosapentaenoic acid (24:5n-3), a very-long-chain polyunsaturated fatty acid (VLC-PUFA), is a critical intermediate in the biosynthesis of docosahexaenoic acid (DHA) and possesses intrinsic biological activities. Understanding its synthesis pathway is paramount for elucidating the regulation of omega-3 fatty acid metabolism and for developing novel therapeutic strategies targeting inflammatory and metabolic diseases. This technical guide provides a comprehensive overview of the enzymatic steps, key enzymes, regulatory mechanisms, and analytical techniques pertinent to the synthesis of this compound. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Introduction

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are fatty acids with carbon chains of 24 or more. Among these, this compound (24:5n-3), also known as heneicosapentaenoic acid, plays a pivotal role as a precursor in the "Sprecher pathway," the primary route for docosahexaenoic acid (DHA, 22:6n-3) synthesis in mammals. This pathway involves a series of elongation and desaturation reactions that convert eicosapentaenoic acid (EPA, 20:5n-3) and docosapentaenoic acid (DPA, 22:5n-3) into longer-chain fatty acids. Beyond its role as an intermediate, emerging evidence suggests that this compound may have independent biological functions, particularly in the resolution of inflammation.[1][2] This guide details the core synthesis pathway of this compound, the enzymes involved, and methods for its study, providing a valuable resource for researchers in lipid biochemistry and drug development.

The Core Synthesis Pathway

The synthesis of this compound is an extension of the canonical pathway for long-chain omega-3 fatty acid synthesis, primarily occurring in the endoplasmic reticulum. The immediate precursor for this compound is docosapentaenoic acid (DPA, 22:5n-3). The synthesis involves a two-carbon elongation step.

The key enzymatic reaction is:

Docosapentaenoic acid (22:5n-3) + Malonyl-CoA → 3-keto-tetracosapentaenoyl-CoA → → Tetracosapentaenoyl-CoA (24:5-CoA)

This elongation process is catalyzed by a multi-enzyme complex, with the initial and rate-limiting step being the condensation of DPA-CoA with malonyl-CoA, which is performed by a fatty acid elongase.

Key Enzymes

2.1.1. Elongase of Very-Long-Chain Fatty Acids 2 (Elovl2)

Elovl2 is the primary enzyme responsible for the elongation of C22 polyunsaturated fatty acids, including the conversion of DPA (22:5n-3) to 24:5n-3.[3][4] Studies in rats have shown that Elovl2 exhibits high activity towards C20 and C22 PUFA substrates.[5] While another elongase, Elovl5, is active on C18 and C20 PUFAs, it has minimal to no activity on C22 substrates, making Elovl2 the crucial enzyme for this specific elongation step.[3] The activity of Elovl2 appears to be a critical control point in the overall synthesis of DHA.[5]

2.1.2. Fatty Acid Desaturase 2 (Fads2)

Following its synthesis, this compound (24:5n-3) is the substrate for Fads2, also known as Δ6-desaturase. Fads2 introduces a double bond at the Δ6 position, converting 24:5n-3 to tetracosahexaenoic acid (24:6n-3).[6] This is a crucial step in the Sprecher pathway leading to DHA. Interestingly, Fads2 is the same enzyme that catalyzes the initial Δ6-desaturation of α-linolenic acid (ALA) at the beginning of the omega-3 synthesis cascade.[6]

Pathway Visualization

Quantitative Data

| Enzyme | Substrate | Relative Activity/Product Formation | Organism/System | Reference |

| Elovl2 (rat) | Eicosapentaenoic Acid (EPA, 20:5n-3) | Active, produces DPA (22:5n-3) | Recombinant Yeast | [5] |

| Docosapentaenoic Acid (DPA, 22:5n-3) | Active, produces 24:5n-3 | Recombinant Yeast | [3][5] | |

| Arachidonic Acid (AA, 20:4n-6) | Lower activity compared to EPA | Recombinant Yeast | [5] | |

| Adrenic Acid (22:4n-6) | Lower activity compared to DPA | Recombinant Yeast | [5] | |

| Elovl5 (rat) | Stearidonic Acid (SDA, 18:4n-3) | Active | Recombinant Yeast | [5] |

| Eicosapentaenoic Acid (EPA, 20:5n-3) | Active | Recombinant Yeast | [5] | |

| Docosapentaenoic Acid (DPA, 22:5n-3) | No significant activity | Recombinant Yeast | [3] | |

| Fads2 (human) | This compound (24:5n-3) | Active, produces 24:6n-3 | Human cells | [6] |

| α-Linolenic Acid (ALA, 18:3n-3) | Active, produces Stearidonic Acid | Human cells | [6] |

Table 1: Substrate Specificity of Key Enzymes in this compound Synthesis.

| Supplement | Parameter Measured | Result | Population | Reference |

| EPA (3 g/day for 12 weeks) | Plasma this compound (24:5n-3) | 215% increase | Humans | [4] |

| Plasma Tetracosahexaenoic Acid (24:6n-3) | 112% increase | Humans | [4] | |

| DHA (3 g/day for 12 weeks) | Plasma this compound (24:5n-3) | No significant change | Humans | [4] |

| Plasma Tetracosahexaenoic Acid (24:6n-3) | No significant change | Humans | [4] |

Table 2: Effects of Omega-3 Supplementation on Plasma Levels of 24-Carbon PUFAs.

Experimental Protocols

Heterologous Expression of Elongases in Saccharomyces cerevisiae

This protocol allows for the functional characterization of elongase enzymes in a controlled system.

Methodology:

-

Gene Cloning: The open reading frame of the elongase gene (e.g., Elovl2) is amplified by PCR and cloned into a yeast expression vector, such as pYES2, which contains an inducible promoter (e.g., GAL1).

-

Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate (B1210297) method. Transformants are selected on appropriate selective media (e.g., synthetic complete medium lacking uracil).

-

Protein Expression and Substrate Feeding: Yeast transformants are grown in selective medium with a non-inducing carbon source (e.g., raffinose). Expression is induced by transferring the cells to a medium containing the inducing sugar (e.g., galactose). The precursor fatty acid (e.g., docosapentaenoic acid) is added to the culture medium.

-

Lipid Analysis: After a defined incubation period, yeast cells are harvested, and total lipids are extracted. The fatty acids are then converted to fatty acid methyl esters (FAMEs) by transesterification.

-

GC-MS Analysis: The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the fatty acid profile, including the precursor and the elongated product (this compound).[7]

In Vitro Fatty Acid Elongase Assay with Radiolabeled Substrates

This assay directly measures the enzymatic activity of elongases in microsomal preparations.

Methodology:

-

Microsome Preparation: Microsomes are isolated from tissues or cells expressing the elongase of interest by differential centrifugation.

-

Reaction Mixture: The assay is typically performed in a potassium phosphate (B84403) buffer (pH 6.5-7.4) containing:

-

Microsomal protein

-

[1-14C]-labeled fatty acyl-CoA substrate (e.g., [1-14C]DPA-CoA)

-

Malonyl-CoA (unlabeled)

-

NADPH

-

Bovine serum albumin (fatty acid-free)

-

-

Reaction Incubation: The reaction is initiated by the addition of the microsomal fraction and incubated at 37°C for a specific time.

-

Reaction Termination and Saponification: The reaction is stopped by the addition of a strong base (e.g., KOH in methanol), and the mixture is heated to saponify the acyl-CoAs to free fatty acids.

-

Extraction and Analysis: The free fatty acids are extracted with an organic solvent (e.g., hexane). The radiolabeled product (e.g., [14C]this compound) is then separated from the unreacted substrate by reverse-phase high-performance liquid chromatography (HPLC) and quantified by liquid scintillation counting.

Regulation of the Synthesis Pathway

The synthesis of this compound is tightly regulated as part of the overall control of long-chain fatty acid metabolism.

Transcriptional Regulation: The expression of both ELOVL2 and FADS2 genes is regulated by key transcription factors involved in lipid homeostasis, including:

-

Sterol Regulatory Element-Binding Protein 1 (SREBP-1): A major regulator of lipogenesis, SREBP-1 can upregulate the expression of both elongases and desaturases in response to insulin (B600854) and high carbohydrate levels.[8][9]

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): This nuclear receptor is activated by fatty acids and fibrate drugs and is involved in regulating the expression of genes for fatty acid oxidation and also for elongation and desaturation.[8][9]

Substrate Competition and Inhibition: The enzymes in the PUFA synthesis pathway have overlapping substrate specificities, leading to competition between the n-3 and n-6 fatty acid series. For example, high levels of linoleic acid (18:2n-6) can compete with α-linolenic acid (18:3n-3) for Fads2, potentially reducing the overall flux through the n-3 pathway.

Synthesis in Marine Organisms

Marine organisms, particularly microalgae and thraustochytrids, are the primary producers of long-chain omega-3 fatty acids. The synthesis pathways in these organisms can differ from the canonical mammalian pathway.

-

Phytoplankton: Many species of phytoplankton synthesize EPA and DHA through a desaturase/elongase pathway similar to that in mammals.[10] The specific enzymes and their substrate specificities can vary between species, leading to different fatty acid profiles.[10]

-

Thraustochytrids: Some marine protists like Thraustochytrium and Schizochytrium utilize an alternative anaerobic polyketide synthase (PKS) pathway for the synthesis of DHA and other PUFAs.[7][11] This pathway does not involve free fatty acid intermediates that are sequentially desaturated and elongated. However, some thraustochytrids also possess genes for the aerobic desaturase/elongase pathway.[7][11]

Relevance for Drug Development

The synthesis pathway of this compound and other VLC-PUFAs is a potential target for therapeutic intervention in a variety of diseases.

-

Inflammatory Diseases: Omega-3 fatty acids, including EPA and DHA, are precursors to specialized pro-resolving mediators (SPMs) such as resolvins, protectins, and maresins, which actively resolve inflammation.[1][2] By understanding and potentially modulating the synthesis of precursors like this compound, it may be possible to enhance the production of these beneficial SPMs.

-

Metabolic Diseases: The balance of different fatty acid species is crucial for metabolic health. Dysregulation of fatty acid metabolism is implicated in conditions such as type 2 diabetes and non-alcoholic fatty liver disease.[12] Modulating the activity of enzymes like Elovl2 could be a strategy to alter the fatty acid profile and impact these conditions.

-

Neurological and Retinal Health: DHA is highly enriched in the brain and retina, and its synthesis is critical for normal function. Since this compound is a direct precursor to DHA, targeting the enzymes in this pathway could be relevant for neurodegenerative and retinal diseases.[13]

Conclusion

The synthesis of this compound represents a key step in the production of the vital omega-3 fatty acid, DHA. The pathway is primarily driven by the elongase Elovl2 and the desaturase Fads2, and its activity is under tight transcriptional control. This technical guide has provided a detailed overview of this pathway, including quantitative data and experimental protocols to facilitate further investigation. A deeper understanding of the synthesis and regulation of this compound will undoubtedly open new avenues for research and the development of novel therapeutics for a range of human diseases.

References

- 1. Omega-3 Fatty Acids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Molecular basis for differential elongation of omega-3 docosapentaenoic acid by the rat Elovl5 and Elovl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increases in plasma n-3 this compound and tetracosahexaenoic acid following 12 weeks of EPA, but not DHA, supplementation in women and men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elongase Reactions as Control Points in Long-Chain Polyunsaturated Fatty Acid Synthesis | PLOS One [journals.plos.org]

- 6. uniprot.org [uniprot.org]

- 7. 2.5. GC-MS Analysis of Fatty Acids [bio-protocol.org]

- 8. assaygenie.com [assaygenie.com]

- 9. researchgate.net [researchgate.net]

- 10. Omega-3 polyunsaturated fatty acid biomarkers and risk of type 2 diabetes, cardiovascular disease, cancer, and mortality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. foundmyfitness.com [foundmyfitness.com]

- 12. mdpi.com [mdpi.com]

- 13. Retinal polyunsaturated fatty acid supplementation reverses aging-related vision decline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Tetracosapentaenoic Acid: A Technical Guide to its Discovery and Analysis in Marine Invertebrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vast biodiversity of marine invertebrates offers a rich and largely untapped resource for novel bioactive compounds. Among these are the very-long-chain polyunsaturated fatty acids (VLC-PUFAs), a class of lipids that are gaining increasing attention for their potential pharmacological applications. This technical guide focuses on a specific VLC-PUFA, tetracosapentaenoic acid (24:5), delving into its discovery within marine invertebrates, its quantitative distribution, the detailed experimental protocols for its analysis, and its biosynthetic pathways. This document serves as an in-depth resource for researchers in marine natural products, drug discovery, and lipid biochemistry.

Quantitative Distribution of this compound in Marine Invertebrates

The occurrence of this compound is sporadic across different marine invertebrate phyla, often appearing as a minor component of the total fatty acid profile. The table below summarizes the reported quantitative data for this fatty acid in various species. It is important to note that two main isomers have been identified: 24:5n-3 and 24:5n-6.

| Phylum | Class | Species | Isomer | Tissue/Whole Organism | Concentration (% of Total Fatty Acids) | Reference |

| Cnidaria | Scyphozoa | Aurelia sp. | 24:5n-6 | Whole Organism | 0.8 | [1] |

| Echinodermata | Crinoidea | Davidaster antarcticus | 24:5n-3 | Whole Organism | Present | [2] |

| Mollusca | Gastropoda | Armina maculata | 24:5n-6 | Whole Organism | Present (from diet) | [3] |

| Porifera | Demospongiae | Microciona prolifera | 5,9-24:2 | Whole Organism | Present | [4] |

Biosynthesis of this compound

The biosynthesis of this compound in marine invertebrates is not fully elucidated for all species but is understood to occur via the "Sprecher pathway," an extension of the conventional polyunsaturated fatty acid (PUFA) synthesis pathway. This pathway involves a series of elongation and desaturation steps of shorter-chain PUFAs. For the n-3 isomer (24:5n-3), the precursor is typically docosapentaenoic acid (DPA; 22:5n-3), while the n-6 isomer (24:5n-6) is likely derived from docosatetraenoic acid (22:4n-6). The key enzymes involved are elongases of very-long-chain fatty acids (Elovl) and fatty acyl desaturases (Fads).

Biosynthesis of this compound Isomers.

Experimental Protocols

The accurate identification and quantification of this compound in marine invertebrate tissues require meticulous experimental procedures. The following sections detail the key steps from sample preparation to instrumental analysis.

Lipid Extraction

The initial step involves the extraction of total lipids from the tissue homogenate. The Folch method or a modification thereof is commonly employed.

Materials:

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Homogenize the marine invertebrate tissue sample in a 2:1 (v/v) chloroform:methanol solution.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Vortex the mixture thoroughly and centrifuge to separate the layers.

-

Carefully collect the lower chloroform layer containing the lipids.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the fatty acids in the lipid extract must be converted to their more volatile methyl esters.

Materials:

-

Methanolic HCl (e.g., 5%) or BF3-methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

Procedure:

-

Resuspend the dried lipid extract in a known volume of methanolic HCl or BF3-methanol.

-

Heat the mixture at 60-100°C for 1-2 hours in a sealed vial to facilitate transesterification.

-

After cooling, add an equal volume of water and extract the FAMEs with hexane.

-

Wash the hexane layer with a saturated NaCl solution.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The resulting hexane solution containing the FAMEs is ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the separation, identification, and quantification of FAMEs.

Typical GC-MS Parameters:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass spectrometer (MS).

-

Column: A polar capillary column (e.g., BPX70 or SP-2560) is suitable for FAME separation.

-

Injector: Split/splitless injector, typically operated in split mode.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate FAMEs based on their chain length and degree of unsaturation. A typical program might start at a lower temperature (e.g., 140°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure elution of all compounds.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data is acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Identification: FAMEs are identified by comparing their retention times with those of authentic standards and by matching their mass spectra with libraries such as the NIST/Wiley library. The mass spectra of PUFA methyl esters show characteristic fragmentation patterns that aid in their identification.

Quantification: Quantification is typically performed by comparing the peak area of the target FAME with that of an internal standard (e.g., C19:0 or C23:0) of a known concentration.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the analysis of this compound from marine invertebrate samples.

Workflow for this compound Analysis.

Conclusion

The discovery and analysis of this compound in marine invertebrates highlight the chemical diversity within this group and underscore the potential for finding novel fatty acids with unique biological activities. The methodologies outlined in this guide provide a robust framework for researchers to isolate, identify, and quantify this and other VLC-PUFAs. Further research into the distribution and biological roles of this compound is warranted and may lead to the development of new therapeutic agents.

References

The Biochemical Landscape of Tetracosapentaenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracosapentaenoic acid (TPA), a 24-carbon omega-3 polyunsaturated fatty acid (PUFA), is a critical intermediate in the biosynthesis of docosahexaenoic acid (DHA), a vital component of neuronal and retinal cell membranes. While often overshadowed by its more famous counterparts, eicosapentaenoic acid (EPA) and DHA, TPA possesses unique biochemical properties and plays a significant role in lipid metabolism. This technical guide provides a comprehensive overview of the core biochemical aspects of this compound, including its physicochemical properties, metabolic pathways, and its emerging role in cellular signaling. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C24H38O2 | [1] |

| Molecular Weight | 358.6 g/mol | [1] |

| IUPAC Name | (9Z,12Z,15Z,18Z,21Z)-tetracosa-9,12,15,18,21-pentaenoic acid | [2] |

| Synonyms | 24:5n-3, this compound | [1] |

| Physical Description | Solid | [2] |

Biosynthesis and Metabolism of this compound

The primary pathway for the synthesis of TPA involves the elongation of shorter-chain omega-3 fatty acids, primarily docosapentaenoic acid (DPA, 22:5n-3). This process is a key part of the "Sprecher pathway," which elucidates the conversion of EPA to DHA.

The Sprecher Pathway: A Central Role for TPA

The conversion of EPA to DHA is not a direct desaturation reaction but rather a multi-step process involving chain elongation and subsequent peroxisomal β-oxidation. TPA is a crucial intermediate in this pathway.[3][4]

The key steps involving TPA are:

-

Elongation of DPA (22:5n-3) to TPA (24:5n-3): This reaction is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). Specifically, ELOVL4 has been identified as a key enzyme in the synthesis of very-long-chain fatty acids, including TPA.[1][5] This elongation occurs in the endoplasmic reticulum.

-

Desaturation of TPA (24:5n-3) to Tetracosahexaenoic Acid (24:6n-3): Following its synthesis, TPA is desaturated by a Δ6-desaturase to form tetracosahexaenoic acid (THA).[3]

-

Peroxisomal β-oxidation of THA (24:6n-3) to DHA (22:6n-3): THA is then transported to peroxisomes, where it undergoes one round of β-oxidation to yield DHA.[3][4]

This pathway is particularly active in the retina and liver.[5][6][7] The accumulation of VLCFAs, including TPA, is a hallmark of certain peroxisomal disorders like Zellweger syndrome, highlighting the importance of proper peroxisomal function in their metabolism.[8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Derivatization techniques for free fatty acids by GC [restek.com]

- 4. gcms.cz [gcms.cz]

- 5. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. shimadzu.com [shimadzu.com]

- 8. researchgate.net [researchgate.net]

- 9. aocs.org [aocs.org]

The Physiological Role of Tetracosapentaenoic Acid in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracosapentaenoic acid (TPA; 24:5n-3) is a very-long-chain polyunsaturated fatty acid (VLC-PUFA) that holds a unique position in mammalian lipid metabolism. Unlike its shorter-chain omega-3 counterparts, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), TPA is not significantly obtained from dietary sources. Instead, it is synthesized endogenously in specific tissues and serves primarily as a critical intermediate in the "Sprecher pathway," the main route for DHA biosynthesis from EPA. While its role as a precursor is well-established, the direct physiological or signaling functions of TPA itself are still under investigation. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and known physiological context of TPA in mammals, summarizes available quantitative data, details experimental protocols for its analysis, and illustrates key pathways.

Biosynthesis and Metabolism of this compound

In mammals, the synthesis of DHA from the essential fatty acid alpha-linolenic acid (ALA) is a multi-step process involving a series of desaturation and elongation enzymes. The final and critical steps for producing DHA from EPA occur via the Sprecher pathway, which operates across two cellular compartments: the endoplasmic reticulum and the peroxisome. TPA is a central intermediate in this pathway.[1]

The key steps involving TPA are:

-

Elongation of EPA: Eicosapentaenoic acid (EPA; 20:5n-3) is elongated by an ELOVL family elongase (primarily ELOVL2) in the endoplasmic reticulum to form docosapentaenoic acid (DPA; 22:5n-3).[1]

-

Formation of TPA: DPA is further elongated, also in the endoplasmic reticulum, to produce this compound (TPA; 24:5n-3).[1]

-

Desaturation to THA: TPA undergoes a Δ6-desaturation step (catalyzed by FADS2) to form tetracosahexaenoic acid (THA; 24:6n-3).[2]

-

Peroxisomal Chain Shortening: THA is then transported to the peroxisome, where it undergoes one cycle of β-oxidation to be chain-shortened, yielding the final product, docosahexaenoic acid (DHA; 22:6n-3).[1]

This pathway is crucial because mammals lack the Δ4-desaturase enzyme that would be required to convert DPA directly to DHA.[2] Therefore, the synthesis of TPA is an obligatory step for the endogenous production of DHA from EPA.

Tissue Distribution and Quantitative Data

VLC-PUFAs are known to be enriched in specific mammalian tissues, notably the retina, brain, and testes, where they are synthesized in situ.[3] While DHA is the most abundant omega-3 PUFA in these tissues, TPA exists as a low-abundance but metabolically critical precursor.[1]

Recent studies have begun to quantify TPA levels in human plasma and tissues, revealing insights into its metabolism. For instance, supplementation with EPA, but not DHA, leads to a significant increase in plasma TPA concentrations, supporting its position as a precursor to DHA.[4]

| Biological Matrix | Condition | Species | TPA Concentration / Level | Citation(s) |

| Human Plasma (Male) | Baseline (Olive Oil Control) | Human | 1.3 ± 0.1 nmol/mL | [4] |

| Human Plasma (Male) | 12 weeks, 3 g/day EPA | Human | 4.1 ± 0.7 nmol/mL | [4] |

| Human Plasma (Female) | 12 weeks, 3 g/day EPA | Human | Significantly higher than males (~111% higher) | [4] |

| Whole Brain | Baseline | Human | ~0.002 mg/brain | [5] |

| Retina | N/A | Bovine | Actively synthesized from DPA; a major labeled polyene | [6] |

| Testes | N/A | Mammals | Presence confirmed, but specific concentration not quantified | [7] |

Note: Quantitative data for TPA in retina and testes remains limited in the literature. Studies confirm its synthesis and presence but often do not report absolute concentrations.

Physiological Role and Signaling

The primary and undisputed physiological role of TPA is its function as an obligate intermediate in the biosynthesis of DHA.[1][2] The high concentration of DHA in the brain and retina is essential for proper neurological function and vision, respectively.[3][8] Therefore, the synthesis of TPA is vital for maintaining the structural and functional integrity of these tissues.

Direct Signaling Functions: To date, there is limited evidence for TPA itself acting as a direct signaling molecule by binding to specific receptors. The signaling roles of VLC-PUFAs are generally not well understood.[3] While shorter-chain fatty acids like EPA and DHA can modulate various signaling pathways, including those mediated by peroxisome proliferator-activated receptors (PPARs), a direct role for TPA has not been established.[9]

However, derivatives of other VLC-PUFAs, known as elovanoids, have been identified as potent signaling molecules involved in neuroprotection and the resolution of inflammation.[3] It is plausible, though not yet demonstrated, that TPA or its metabolites could have undiscovered signaling functions.

Experimental Protocols: Analysis of TPA

The quantitative analysis of TPA and other VLC-PUFAs in biological samples is typically performed using gas chromatography-mass spectrometry (GC-MS) following chemical derivatization.

Protocol: Lipid Extraction and FAME Derivatization for GC-MS Analysis

This protocol outlines the key steps for converting fatty acids within a biological tissue or plasma sample into fatty acid methyl esters (FAMEs) for subsequent analysis.

-

Homogenization & Lipid Extraction:

-

Accurately weigh a small amount of frozen tissue (e.g., 20-50 mg) or pipette a precise volume of plasma.

-

Add an internal standard (e.g., heptadecanoic acid, C17:0, or a deuterated standard) to the sample for accurate quantification.

-

Homogenize the tissue in a solvent mixture, typically chloroform:methanol (B129727) (2:1, v/v), to extract total lipids. For plasma, vortexing with the solvent is sufficient. This is a modified Folch extraction.

-

Centrifuge the sample to pellet the solid material. Collect the liquid supernatant containing the lipids.

-

Wash the extract with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants. Centrifuge and collect the lower organic phase.

-

Dry the extracted lipids under a stream of nitrogen gas.

-

-

Saponification and Methylation (Transesterification):

-

Resuspend the dried lipid extract in a solution of sodium or potassium hydroxide (B78521) in methanol (e.g., 0.5 M NaOH in methanol). This step, known as saponification, cleaves the fatty acids from their glycerol (B35011) backbone, forming fatty acid salts.

-

Heat the mixture (e.g., at 100°C for 5-10 minutes) to ensure complete reaction.

-

Add a methylation reagent, such as 14% boron trifluoride in methanol (BF₃-methanol).

-

Heat the sample again (e.g., at 100°C for 30 minutes). The BF₃ catalyzes the methylation of the fatty acid salts to form FAMEs.

-

Cool the sample to room temperature.

-

-

FAME Extraction:

-

Add hexane (B92381) (a non-polar solvent) and water to the sample tube.

-

Vortex vigorously to extract the FAMEs into the upper hexane layer. The polar components will remain in the lower methanol/water layer.

-

Centrifuge to achieve clear phase separation.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the FAME extract into the GC-MS.

-

The FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., a polar wax column like DB-FATWAX).

-

The separated FAMEs are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each fatty acid, allowing for identification and quantification relative to the internal standard.

-

References

- 1. Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fennetic.net [fennetic.net]

- 3. mdpi.com [mdpi.com]

- 4. Increases in plasma n-3 this compound and tetracosahexaenoic acid following 12 weeks of EPA, but not DHA, supplementation in women and men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Active synthesis of C24:5, n-3 fatty acid in retina - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A decrease of docosahexaenoic acid in testes of mice fed a high-fat diet is associated with impaired sperm acrosome reaction and fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mollersomega3.nl [mollersomega3.nl]

- 9. Frontiers | Galectin-3 in acute myocardial infarction: from molecular mechanisms to clinical translation [frontiersin.org]

Tetracosapentaenoic Acid Metabolism and Elongation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracosapentaenoic acid (TPA), a 24-carbon omega-3 very long-chain polyunsaturated fatty acid (VLC-PUFA), is a critical intermediate in the biosynthesis of docosahexaenoic acid (DHA) and plays a significant role in various physiological processes. Its metabolism is a complex interplay of elongation and desaturation reactions in the endoplasmic reticulum and subsequent catabolism via peroxisomal β-oxidation. This technical guide provides an in-depth overview of the core metabolic pathways of TPA, detailed experimental protocols for its analysis, and quantitative data to support further research and drug development endeavors.

Anabolic Pathways: Elongation of Precursor Fatty Acids

The synthesis of this compound (24:5n-3) is an integral part of the omega-3 polyunsaturated fatty acid biosynthetic pathway, commencing from the essential fatty acid, α-linolenic acid (ALA, 18:3n-3). The conversion of eicosapentaenoic acid (EPA, 20:5n-3) to TPA involves a series of elongation and desaturation steps primarily occurring in the endoplasmic reticulum.

The key enzymes involved in this anabolic cascade are the Elongation of Very Long-chain fatty acids (ELOVL) family of enzymes and the fatty acid desaturases (FADS). Specifically, ELOVL2, ELOVL4, and ELOVL5 are the principal elongases responsible for extending the carbon chain of PUFAs, while FADS2 (also known as Δ6-desaturase) is a key desaturase.

The proposed primary pathway for the synthesis of TPA from EPA is as follows:

-

Elongation of EPA (20:5n-3) to Docosapentaenoic Acid (DPA, 22:5n-3): This initial two-carbon elongation is primarily catalyzed by ELOVL5 and to some extent by ELOVL2 .

-

Elongation of DPA (22:5n-3) to this compound (TPA, 24:5n-3): The subsequent elongation of DPA to TPA is predominantly carried out by ELOVL2 . ELOVL4 is also capable of elongating C22 PUFAs to C24 PUFAs.[1]

Catabolic Pathways: Peroxisomal β-Oxidation

As a very long-chain fatty acid, this compound is primarily catabolized through β-oxidation within the peroxisomes. This is because mitochondria are not equipped to handle fatty acids with chain lengths greater than 22 carbons. The peroxisomal β-oxidation of TPA involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA.

The key enzymes in peroxisomal β-oxidation include Acyl-CoA Oxidase 1 (ACOX1), which catalyzes the first and rate-limiting step, and other enzymes for the subsequent hydration, dehydrogenation, and thiolytic cleavage steps. The process continues until the fatty acid is shortened to a length that can be further metabolized in the mitochondria.

The proposed step-by-step peroxisomal β-oxidation of TPA is as follows:

-

Activation: TPA is first activated to its CoA ester, Tetracosapentaenoyl-CoA, in the cytoplasm.

-

Transport into Peroxisome: Tetracosapentaenoyl-CoA is transported into the peroxisome.

-

First Dehydrogenation: Acyl-CoA Oxidase 1 (ACOX1) introduces a double bond between the α and β carbons, producing FADH₂ and 2-trans,x,x,x,x-tetracosapentaenoyl-CoA.

-

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond.

-

Second Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, producing NADH.

-

Thiolytic Cleavage: A thiolase cleaves the β-ketoacyl-CoA, releasing one molecule of acetyl-CoA and a chain-shortened (22:5n-3) acyl-CoA. This docosapentaenoyl-CoA can then undergo further rounds of β-oxidation.

Data Presentation

Quantitative Data on TPA Metabolism

Quantitative data on TPA levels and the kinetics of the enzymes involved in its metabolism are crucial for understanding its physiological significance. The following tables summarize available data from the literature.

Table 1: Plasma this compound (TPA) and Tetracosahexaenoic Acid (THA) Concentrations Following Omega-3 PUFA Supplementation in Humans

| Supplement Group (3 g/day for 12 weeks) | Analyte | Baseline (nmol/mL ± SEM) | Post-supplementation (nmol/mL ± SEM) | % Change | p-value |

| EPA | TPAn-3 | 1.3 ± 0.1 | 4.1 ± 0.7 | +215% | < 0.0001 |

| THA | 1.7 ± 0.2 | 3.6 ± 0.5 | +112% | < 0.0001 | |

| DHA | TPAn-3 | No significant change | No significant change | - | NS |

| THA | No significant change | No significant change | - | NS | |

| Olive Oil (Control) | TPAn-3 | No significant change | No significant change | - | NS |

| THA | No significant change | No significant change | - | NS |

Data from a secondary analysis of a double-blind randomized control trial.[2]

Table 2: Fatty Acid Composition of Human Brain, Retina, and Testis (% of total fatty acids)

| Fatty Acid | Brain (Gray Matter) | Retina (Peripheral) | Testis |

| 16:0 (Palmitic) | 23.5 | 20.1 | 22.3 |

| 18:0 (Stearic) | 18.2 | 16.8 | 10.1 |

| 18:1n-9 (Oleic) | 29.8 | 12.5 | 15.2 |

| 20:4n-6 (Arachidonic) | 9.8 | 12.3 | 18.5 |

| 22:6n-3 (DHA) | 12.1 | 22.3 | 15.6 |

| 24:5n-3 (TPA) | Not Reported | Not Reported | Not Reported |

Note: Specific quantitative data for TPA in these tissues is not consistently reported in readily available literature. The table presents the major fatty acids to provide context.[3][4][5]

Table 3: Kinetic Parameters of Human Acyl-CoA Oxidase 1 (ACOX1)

| Isoform | Substrate | Km (µM) | Vmax (U/mg) |

| ACOX1a | Palmitoyl-CoA | 73 | 0.076 |

| ACOX1b | Palmitoyl-CoA | 90 | 1.8 |

Data from biochemical characterization of recombinant human ACOX1 isoforms.[6]

Experimental Protocols

Protocol 1: Analysis of Very Long-Chain Polyunsaturated Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction and analysis of VLC-PUFAs, including TPA, from biological samples.

1. Lipid Extraction (Folch Method)

-

Homogenize tissue or cell samples in a 2:1 (v/v) mixture of chloroform:methanol.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Centrifuge to separate the layers. The lower organic phase contains the lipids.

-

Carefully collect the lower phase and dry it under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

To the dried lipid extract, add a solution of 14% boron trifluoride (BF₃) in methanol.

-

Heat the mixture at 100°C for 30 minutes in a sealed tube.

-

After cooling, add water and hexane (B92381) to the tube and vortex to extract the FAMEs into the upper hexane layer.

-

Collect the hexane layer containing the FAMEs.

3. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A polar capillary column (e.g., BPX70, 60 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating FAMEs.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a rate of 2-5°C/min. Hold at the final temperature for a sufficient time to elute all VLC-PUFAs.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-650.

-

Identification: FAMEs are identified by comparing their retention times and mass spectra to those of authentic standards and by using mass spectral libraries.

-

Protocol 2: Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a more sensitive and specific method for the quantification of TPA without derivatization.

1. Lipid Extraction

-

Perform lipid extraction as described in Protocol 1.

2. LC-MS/MS Analysis

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid.

-

Gradient: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is used to separate the fatty acids.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Tandem Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for TPA need to be determined. For a C24:5 fatty acid, the precursor ion would be the deprotonated molecule [M-H]⁻. The product ions would be generated by collision-induced dissociation (CID) of the precursor ion.

-

Example MRM transition for TPA (m/z 355.3 -> product ion): The exact product ions would need to be optimized, but common fragments for fatty acids include loss of CO₂.

-

-

Conclusion

The metabolism of this compound is a vital component of the broader landscape of polyunsaturated fatty acid biochemistry. Its synthesis through a series of elongation steps and its subsequent catabolism in peroxisomes highlight the intricate regulation of lipid homeostasis in the cell. While significant progress has been made in identifying the key enzymatic players, further research is needed to fully elucidate the precise regulatory mechanisms and to quantify the tissue-specific concentrations and metabolic fluxes of TPA. The detailed experimental protocols provided in this guide offer a robust framework for researchers to pursue these investigations, ultimately contributing to a deeper understanding of the role of TPA in health and disease and paving the way for novel therapeutic interventions.

References

- 1. Fatty acid composition of the human macula and peripheral retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Survey of Fatty Acid Content of the Male Reproductive System in Mice Supplemented With Arachidonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Table 6 from Distribution and fatty acid composition of phosphoglycerides in normal human brain. | Semantic Scholar [semanticscholar.org]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Biochemical characterization of two functional human liver acyl-CoA oxidase isoforms 1a and 1b encoded by a single gene - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tetracosapentaenoic Acid as a Precursor to Docosahexaenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoic acid (DHA, 22:6n-3) is a critical omega-3 polyunsaturated fatty acid (PUFA) essential for the proper functioning of the central nervous system and retina. While dietary intake is a primary source of DHA, its endogenous synthesis from the essential fatty acid α-linolenic acid (ALA, 18:3n-3) is of significant interest, particularly in contexts of inadequate dietary supply. This technical guide provides an in-depth exploration of the "Sprecher pathway," the established biochemical route for DHA synthesis, with a specific focus on the pivotal role of tetracosapentaenoic acid (TPA, 24:5n-3) as a key intermediate. This document details the enzymatic steps, subcellular localization, and regulatory mechanisms governing this pathway. Furthermore, it presents a compilation of quantitative data on conversion rates and physiological concentrations, along with detailed experimental protocols for the analysis of these fatty acids, to serve as a comprehensive resource for researchers in the field.

The Biochemical Pathway: From ALA to DHA

The endogenous synthesis of DHA from ALA is a multi-step process involving a series of elongation and desaturation reactions primarily occurring in the endoplasmic reticulum, followed by a final chain-shortening step in the peroxisomes. This pathway, often referred to as the "Sprecher pathway," bypasses a direct Δ4-desaturation of docosapentaenoic acid (DPA, 22:5n-3), which was once hypothesized. Instead, it proceeds through C24 intermediates, with this compound (TPA) and tetracosahexaenoic acid (THA) playing crucial roles.

The key enzymatic steps are as follows:

-

Elongation and Desaturation to DPA (22:5n-3): ALA (18:3n-3) is converted to eicosapentaenoic acid (EPA, 20:5n-3) and then to DPA (22:5n-3) through a series of reactions catalyzed by fatty acid elongases (ELOVL) and desaturases (FADS).

-

Elongation to TPA (24:5n-3): DPA is elongated by an ELOVL enzyme to form this compound (TPA, 24:5n-3).

-

Δ6-Desaturation to THA (24:6n-3): TPA is then desaturated by a Δ6-desaturase (encoded by the FADS2 gene) to form tetracosahexaenoic acid (THA, 24:6n-3).[1]

-

Peroxisomal β-Oxidation to DHA (22:6n-3): THA is transported to the peroxisomes, where it undergoes a single round of β-oxidation to yield the final product, docosahexaenoic acid (DHA, 22:6n-3).[2] This final step is critical, and defects in peroxisomal function can lead to impaired DHA synthesis.[2]

Subcellular Localization of DHA Synthesis

The synthesis of DHA is a spatially organized process, with distinct steps occurring in different cellular compartments. The initial elongation and desaturation steps, leading to the formation of THA, take place in the endoplasmic reticulum. The final, crucial step of converting THA to DHA occurs within the peroxisomes. This compartmentalization highlights the importance of intracellular fatty acid transport and the coordinated function of these two organelles in DHA biosynthesis.

Caption: The Sprecher pathway for DHA synthesis, highlighting the subcellular localization of enzymatic steps.

Quantitative Insights into TPA to DHA Conversion

The efficiency of the conversion of ALA to DHA is a subject of ongoing research and is influenced by various factors, including diet, sex, and genetic background. The following tables summarize key quantitative data related to the intermediates and conversion rates in this pathway.

Table 1: Plasma Concentrations of TPA and THA in Humans

| Analyte | Condition | Concentration (nmol/mL ± SEM) | Reference |

| TPA (24:5n-3) | Baseline | 1.3 ± 0.1 | [3] |

| After 12 weeks of EPA supplementation (3g/day) | 4.1 ± 0.7 | [3] | |

| THA (24:6n-3) | Baseline | 1.7 ± 0.2 | [3] |

| After 12 weeks of EPA supplementation (3g/day) | 3.6 ± 0.5 | [3] |

Note: EPA supplementation significantly increased plasma TPA and THA levels, suggesting that increased substrate availability drives the synthesis of these C24 intermediates.[3] In contrast, DHA supplementation did not affect their concentrations.[3]

Table 2: Synthesis-Secretion and Conversion Rates

| Parameter | Value | Subjects/Model | Reference |

| Synthesis-secretion rate of TPA from ALA | 0.30 mg/day | Humans | [4] |

| Synthesis-secretion rate of THA from ALA | 0.32 mg/day | Humans | [4] |

| Synthesis-secretion rate of DHA from ALA | 0.47 and 0.27 mg/day (two subjects) | Humans | [4] |

| Estimated net fractional ALA inter-conversion to DHA | 9% | Young women | [5] |

| General estimated conversion rate of ALA to DHA | <4% | General population | [6] |

Regulatory Mechanisms

The biosynthesis of DHA is a tightly regulated process, with transcriptional control playing a key role in modulating the activity of the pathway.

PPARα Regulation

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that acts as a major regulator of lipid metabolism. PPARα can modulate the transcription of genes involved in DHA synthesis, most notably FADS2, which encodes the rate-limiting Δ6-desaturase.[7][8] PPARα forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes to regulate their expression.[7][8] DHA itself can act as a ligand for PPARα, creating a feedback loop where high levels of DHA can downregulate its own synthesis by repressing FADS2 transcription.[7]

References

- 1. Synthesis of DHA (omega-3 fatty acid): FADS2 gene polymorphisms and regulation by PPARα | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 2. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increases in plasma n-3 this compound and tetracosahexaenoic acid following 12 weeks of EPA, but not DHA, supplementation in women and men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitation of Human Whole-Body Synthesis-Secretion Rates of DHA and EPA from Circulating Unesterified α-Linolenic Acid at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 5. library.fabresearch.org [library.fabresearch.org]

- 6. examine.com [examine.com]

- 7. Synthesis of DHA (omega-3 fatty acid): FADS2 gene polymorphisms and regulation by PPARα | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 8. researchgate.net [researchgate.net]

A Technical Deep Dive into Tetracosapentaenoic Acid in Marine Ecosystems

An In-depth Guide for Researchers and Drug Development Professionals on the Natural Sources, Analysis, and Potential Biological Significance of a Lesser-Known Very-Long-Chain Polyunsaturated Fatty Acid.

Abstract

Tetracosapentaenoic acid (TPA), a very-long-chain polyunsaturated fatty acid (VLC-PUFA), represents a relatively underexplored component of the marine lipidome. While research has predominantly focused on eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), emerging evidence indicates that TPA is a significant constituent in specific marine phyla, particularly coelenterates. This technical guide synthesizes the current knowledge on the natural sources of TPA in marine food webs, details the experimental protocols for its identification and quantification, and explores its potential biosynthetic and signaling pathways. A comprehensive understanding of TPA's distribution and biological role is crucial for researchers in marine biology, natural product chemistry, and drug development seeking to harness the therapeutic potential of novel marine-derived lipids.

Natural Sources and Distribution of this compound

The primary producers of long-chain polyunsaturated fatty acids (LC-PUFAs) in the marine environment are microalgae and phytoplankton.[1][2][3] These fatty acids are subsequently transferred and bioaccumulated through the food web. While EPA and DHA are widespread, significant concentrations of this compound (specifically all-cis-6,9,12,15,18-tetracosapentaenoic acid) have been primarily identified in marine coelenterates.

Table 1: Quantitative Data on this compound (TPA) in Marine Organisms

| Trophic Level | Phylum/Class | Species/Group | Tissue/Lipid Fraction | TPA Concentration (% of Total Fatty Acids) | Reference |

| Primary Consumers | Cnidaria | Octocorallia (various species) | Total Lipids | Up to 20% | [4] |

| Primary Consumers | Cnidaria | Coelenterates (various species) | Total Lipids | Significant quantities | [4] |

Note: There is a notable scarcity of quantitative data for TPA in other marine trophic levels such as phytoplankton, zooplankton, crustaceans, and fish, where EPA and DHA are the predominantly studied VLC-PUFAs.

Initial findings suggest that TPA is synthesized within the tissues of coral polyps, with evidence pointing to the conversion of C18-C20 PUFAs into these longer-chain fatty acids.[5]

Biosynthesis and Trophic Transfer

The biosynthesis of TPA is believed to follow the established pathways of fatty acid elongation and desaturation. The proposed pathway involves the elongation of eicosapentaenoic acid (EPA; 20:5n-3) to this compound (24:5n-3). This very-long-chain fatty acid can then be further desaturated to form tetracosahexaenoic acid (24:6n-3).

The transfer of TPA through the marine food web is less understood compared to EPA and DHA. Given its significant presence in Octocorallia, it is plausible that predators of these organisms would accumulate TPA. However, further research employing stable isotope tracing is necessary to elucidate the precise trophic transfer dynamics of TPA and other VLC-PUFAs.[6]

Experimental Protocols for TPA Analysis

The analysis of TPA and other VLC-PUFAs requires specialized protocols due to their high molecular weight and lower volatility compared to shorter-chain fatty acids. The following outlines a general workflow for the extraction, derivatization, and analysis of TPA from marine biological samples.

Lipid Extraction

The Folch method or a modified Bligh & Dyer method are commonly employed for the total lipid extraction from marine tissues.

Protocol: Modified Folch Extraction

-

Homogenization: Homogenize the tissue sample in a chloroform (B151607):methanol (2:1, v/v) solution.

-

Phase Separation: Add a saline solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation.

-

Lipid Collection: The lower chloroform phase, containing the total lipids, is carefully collected.

-

Solvent Evaporation: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

To increase volatility for gas chromatography (GC) analysis, the fatty acids within the lipid extract are converted to their corresponding methyl esters.

Protocol: Acid-Catalyzed Methylation using BF3-Methanol

-

Saponification: The dried lipid extract is saponified by heating with a methanolic base (e.g., 0.5 M KOH in methanol) to release the fatty acids from their glycerol (B35011) backbone.

-

Methylation: Boron trifluoride-methanol (BF3-methanol, typically 14% w/v) is added, and the mixture is heated to catalyze the methylation of the free fatty acids.[7][8]

-

Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent such as hexane (B92381).

-

Purification: The hexane layer is washed with a saturated NaCl solution and dried over anhydrous sodium sulfate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the preferred method for the separation and identification of FAMEs, including those of VLC-PUFAs.

Typical GC-MS Parameters:

-

Column: A polar capillary column (e.g., BPX-70 or SP-2560) is recommended for good separation of FAME isomers.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, with the temperature set to a high value (e.g., 250-280°C) to ensure volatilization of VLC-FAMEs.

-

Oven Temperature Program: A temperature gradient is crucial for separating a wide range of FAMEs. The program typically starts at a lower temperature and ramps up to a high final temperature (e.g., up to 250-300°C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectra of FAMEs provide characteristic fragmentation patterns that aid in their identification. Quantification is achieved by comparing peak areas to those of known standards.

Potential Signaling Pathways and Biological Activity

The direct signaling roles of TPA are not yet well-defined. However, based on the known functions of other long-chain PUFAs, several potential pathways can be hypothesized.

Eicosanoid and Docosanoid Synthesis

PUFAs are precursors to a vast array of signaling molecules, including eicosanoids (from C20 PUFAs) and docosanoids (from C22 PUFAs), which are critical regulators of inflammation and immune responses.[9][10][11][12] It is plausible that TPA (a C24 PUFA) could be a substrate for lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, leading to the formation of novel, long-chain signaling molecules with unique biological activities. Further research is needed to investigate the enzymatic conversion of TPA and the functional roles of its potential derivatives.

Modulation of Membrane Domains and Cellular Signaling

PUFAs are integral components of cell membranes and can influence the formation and function of lipid rafts—microdomains enriched in certain lipids and proteins that act as signaling platforms.[13][14] The incorporation of VLC-PUFAs like TPA into cell membranes could alter the physical properties of these domains, thereby modulating the activity of membrane-associated receptors and signaling proteins. For example, PUFAs have been shown to affect T-cell signaling by altering the composition of the cytoplasmic layer of detergent-resistant membrane domains.[13]

Free fatty acids can also act as ligands for G-protein coupled receptors (GPCRs), such as FFAR4 (GPR120), which is activated by long-chain fatty acids (C10-C24) and plays a role in attenuating cardiometabolic disease.[15] TPA, falling within this carbon chain length range, is a potential candidate for activating such receptors and initiating downstream signaling cascades.

Conclusion and Future Directions

This compound is an emerging fatty acid of interest within the marine environment, with significant concentrations found in coelenterates. While its broader distribution and trophic transfer dynamics remain to be fully elucidated, established analytical techniques for VLC-PUFAs can be readily applied to quantify its presence in diverse marine organisms. The potential for TPA to serve as a precursor to novel bioactive lipid mediators and to modulate cellular signaling pathways warrants further investigation. Future research should focus on:

-

Quantitative surveys: Broadening the analysis of TPA across various trophic levels to create a more complete picture of its distribution in marine food webs.

-

Metabolic studies: Elucidating the enzymatic pathways involved in the synthesis and metabolism of TPA in marine organisms.

-

Pharmacological screening: Investigating the biological activities of TPA and its potential derivatives, particularly in the context of inflammation, immune response, and other therapeutic areas.

A deeper understanding of the sources and functions of TPA will not only enhance our knowledge of marine lipid biochemistry but may also unveil new opportunities for the development of novel pharmaceuticals and nutraceuticals from marine resources.

References

- 1. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Fatty Acid Profiles and Production in Marine Phytoplankton - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Current Progress in Lipidomics of Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trophic transfer of polyunsaturated fatty acids across the aquatic–terrestrial interface: An experimental tritrophic food chain approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. FA derivatization | Cyberlipid [cyberlipid.gerli.com]

- 9. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]

- 10. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Eicosanoid - Wikipedia [en.wikipedia.org]

- 13. Polyunsaturated Fatty Acids Inhibit T Cell Signal Transduction by Modification of Detergent-insoluble Membrane Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dietary docosahexaenoic and eicosapentaenoic acid: Emerging mediators of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Signaling through Free Fatty Acid Receptor 4 Attenuates Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Conversion of Eicosapentaenoic Acid to Tetracosapentaenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The enzymatic conversion of eicosapentaenoic acid (EPA; 20:5n-3) to tetracosapentaenoic acid (TPA; 24:5n-3), a critical step in the biosynthesis of long-chain omega-3 polyunsaturated fatty acids (PUFAs), is primarily catalyzed by the enzyme Elongation of Very Long Chain Fatty Acids Protein 2 (ELOVL2). This enzyme facilitates the sequential two-carbon elongation of EPA to docosapentaenoic acid (DPA; 22:5n-3), which is then further elongated to TPA. Understanding the kinetics and experimental protocols for this conversion is vital for research into lipid metabolism, the physiological roles of these fatty acids, and the development of therapeutics targeting these pathways. This guide provides a comprehensive overview of the enzymatic process, detailed experimental methodologies, and quantitative data to support further research and development.

The Core Enzymatic Pathway

The conversion of EPA to TPA is a two-step elongation process occurring in the endoplasmic reticulum. Both steps are catalyzed by the enzyme ELOVL2, a key elongase in the PUFA biosynthetic pathway.

Quantitative Data on Enzyme Activity

While specific Michaelis-Menten kinetic constants (Km and Vmax) for the conversion of EPA and DPA by purified ELOVL2 are not extensively documented in publicly available literature, studies on heterologously expressed rat ELOVL2 in Saccharomyces cerevisiae provide valuable insights into its substrate preference and efficiency. The data consistently shows that ELOVL2 is active with both C20 and C22 PUFA substrates.[1]

Table 1: Substrate Specificity and Product Formation of Rat Elovl2

| Substrate (100 µM) | Primary Product | Relative Elongase Activity (%)* |

| Eicosapentaenoic Acid (EPA; 20:5n-3) | Docosapentaenoic Acid (DPA; 22:5n-3) | 100 |

| Docosapentaenoic Acid (DPA; 22:5n-3) | This compound (TPA; 24:5n-3) | ~55 |

| Arachidonic Acid (AA; 20:4n-6) | Docosatetraenoic Acid (22:4n-6) | ~22 |

| Adrenic Acid (22:4n-6) | Tetracosatetraenoic Acid (24:4n-6) | ~22 |

*Relative activity is estimated based on product formation in yeast expression systems and may not represent true Vmax values. Data synthesized from qualitative descriptions in cited literature.[1]

Experimental Protocols

Heterologous Expression of ELOVL2 in Saccharomyces cerevisiae

For detailed kinetic studies and to avoid interference from other microsomal enzymes, heterologous expression and purification of ELOVL2 are recommended. The yeast Saccharomyces cerevisiae is a suitable host for expressing functional mammalian elongases.[2]

Protocol 3.1.1: Yeast Expression of Rat ELOVL2

-

Vector Construction: Subclone the full-length coding sequence of rat Elovl2 into a yeast expression vector (e.g., pYES2/CT) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform a suitable S. cerevisiae strain (e.g., INVSc1) with the expression plasmid using the lithium acetate/polyethylene glycol method.

-

Culture and Induction:

-

Grow a pre-culture of the transformed yeast in a selective medium (e.g., synthetic complete medium lacking uracil) with 2% glucose at 30°C overnight.

-

Inoculate the main culture in the same medium and grow to an OD600 of ~0.6-0.8.

-

Induce protein expression by adding galactose to a final concentration of 2% and continue to culture for 24-48 hours at 30°C.

-

-

Harvesting: Pellet the yeast cells by centrifugation and wash with sterile water. The cell pellet can be stored at -80°C until needed for microsomal preparation.

Preparation of Microsomes from Yeast or Animal Tissue

Microsomal fractions containing the membrane-bound ELOVL2 enzyme are required for the in vitro elongation assay.

Protocol 3.2.1: Microsomal Preparation

-

Cell/Tissue Lysis:

-

Yeast: Resuspend the yeast cell pellet in a lysis buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors). Lyse the cells using glass beads and vigorous vortexing or a bead beater.

-

Animal Tissue (e.g., Rat Liver): Homogenize fresh or frozen liver tissue in a buffer containing 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), and protease inhibitors using a Dounce or Potter-Elvehjem homogenizer.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris and mitochondria.

-

Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

-

Resuspension and Storage:

-

Discard the supernatant and gently resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Aliquots of the microsomal preparation can be stored at -80°C.

-

In Vitro Fatty Acid Elongation Assay

This assay measures the incorporation of radiolabeled malonyl-CoA into the fatty acid substrate.

Protocol 3.3.1: ELOVL2 Enzymatic Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

| Component | Final Concentration |

| Potassium Phosphate Buffer (pH 6.5-7.4) | 50-100 mM |

| EPA or DPA-CoA Substrate | 10-100 µM |

| [2-¹⁴C]Malonyl-CoA | 50-100 µM (specific activity ~50 mCi/mmol) |

| NADPH | 1-2 mM |

| Bovine Serum Albumin (fatty acid-free) | 0.1% (w/v) |

| Microsomal Protein | 50-200 µg |

| dH₂O | to final volume (e.g., 200 µL) |

-

Initiation and Incubation:

-

Pre-incubate the reaction mixture without the microsomal protein at 37°C for 2 minutes.

-

Initiate the reaction by adding the microsomal preparation.

-

Incubate at 37°C for 20-30 minutes with gentle shaking.

-

-

Reaction Termination and Saponification:

-

Stop the reaction by adding 100 µL of 2.5 M KOH in 50% ethanol.

-

Saponify the fatty acids by incubating at 65°C for 1 hour.

-

-

Fatty Acid Extraction:

-

Acidify the reaction mixture with 200 µL of 5 M HCl.

-

Extract the fatty acids by adding 500 µL of hexane (B92381), vortexing vigorously, and centrifuging to separate the phases.

-

Collect the upper hexane phase. Repeat the extraction twice.

-

-

Quantification:

-

Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

-

Resuspend the fatty acid residue in a scintillation cocktail and measure the radioactivity using a liquid scintillation counter. The incorporated radioactivity is proportional to the elongase activity.

-

Analysis of Fatty Acid Products by Gas Chromatography (GC)

For detailed product identification and quantification, gas chromatography of the fatty acid methyl esters (FAMEs) is the method of choice.

Protocol 3.4.1: FAME Preparation and GC Analysis

-

Methylation: After the extraction step in the elongation assay, evaporate the hexane and methylate the fatty acids using 14% boron trifluoride in methanol (B129727) at 100°C for 30 minutes, or with methanolic HCl.

-

FAME Extraction: Extract the FAMEs with hexane and concentrate the sample under nitrogen.

-

GC Analysis:

-

Column: Use a polar capillary column suitable for FAME analysis (e.g., DB-FATWAX UI or similar).[3]

-

Injector: Split/splitless injector at 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A typical program for separating C20-C24 PUFAs is as follows:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: 10°C/minute to 180°C.

-

Ramp 2: 5°C/minute to 240°C, hold for 15 minutes.

-

-

Detector: Flame ionization detector (FID) at 260°C or a mass spectrometer (MS) for definitive identification.

-

-

Quantification: Identify and quantify the peaks corresponding to the methyl esters of EPA, DPA, and TPA by comparing their retention times and mass spectra to authentic standards.

Table 2: Typical Gas Chromatography Parameters for FAME Analysis

| Parameter | Setting |

| Column | DB-FATWAX UI (30 m x 0.25 mm ID x 0.25 µm film) or equivalent |

| Injector Temperature | 250°C |

| Split Ratio | 20:1 |

| Carrier Gas | Helium |

| Oven Program | 100°C (2 min) -> 10°C/min to 180°C -> 5°C/min to 240°C (15 min) |

| Detector | FID at 260°C or Mass Spectrometer |

Conclusion

The enzymatic conversion of EPA to TPA by ELOVL2 is a fundamental process in omega-3 fatty acid metabolism. The protocols outlined in this guide provide a robust framework for researchers to investigate this pathway in detail. By employing heterologous expression systems, in vitro enzymatic assays, and advanced analytical techniques, a deeper understanding of the kinetics, regulation, and physiological significance of this conversion can be achieved. This knowledge is crucial for the development of novel strategies to modulate PUFA profiles for therapeutic benefit.

References

Tetracosapentaenoic Acid: A Pivotal Intermediate in Neuronal Tissue Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracosapentaenoic acid (24:5n-3) is a very-long-chain polyunsaturated fatty acid (VLC-PUFA) that holds a critical position in the intricate landscape of neuronal tissue development. While often overshadowed by its renowned derivative, docosahexaenoic acid (DHA), emerging research underscores the importance of the entire n-3 polyunsaturated fatty acid synthetic pathway, in which this compound serves as a key intermediate. This technical guide provides a comprehensive overview of the synthesis, metabolism, and putative roles of this compound in the developing nervous system. It delves into the cellular machinery responsible for its production, primarily within astrocytes, and its subsequent transfer to neurons. Furthermore, this document outlines detailed experimental protocols for the analysis of VLC-PUFAs in neuronal tissues and discusses the signaling pathways potentially influenced by these essential lipids. This guide is intended to be a valuable resource for researchers and professionals dedicated to unraveling the complexities of neuronal lipid metabolism and exploring novel therapeutic avenues for neurodevelopmental and neurodegenerative disorders.

Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids in the Brain

The central nervous system (CNS) is exceptionally enriched in lipids, which are fundamental to its structure and function. Among these, the n-3 polyunsaturated fatty acids (PUFAs) are of paramount importance for neuronal health and development. While docosahexaenoic acid (DHA, 22:6n-3) is the most abundant and extensively studied n-3 PUFA in the brain, its synthesis is a multi-step process involving the elongation and desaturation of shorter-chain precursors. This compound (24:5n-3) is a crucial, yet often overlooked, intermediate in this pathway.

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are critical for specific functions within neuronal tissues. They are integral components of sphingolipids and are highly enriched in lipid rafts, specialized membrane microdomains that are crucial for neuronal signaling and polarity.[1][2] Disruptions in VLCFA synthesis have been linked to severe neurological deficits, highlighting their indispensable role in brain development.[1]

This guide will focus specifically on this compound, exploring its known functions as a precursor to DHA and investigating the potential for unique roles in neuronal development.

Synthesis and Metabolism of this compound in Neural Tissues

The synthesis of this compound is part of the n-3 PUFA metabolic pathway, which begins with the essential fatty acid alpha-linolenic acid (ALA, 18:3n-3). This pathway involves a series of elongation and desaturation reactions primarily occurring in the endoplasmic reticulum and peroxisomes.

The Omega-3 Fatty Acid Synthetic Pathway

The conversion of ALA to longer-chain n-3 PUFAs is a coordinated enzymatic cascade:

-

α-Linolenic acid (ALA, 18:3n-3) is first desaturated by Δ6-desaturase.

-

The resulting fatty acid is elongated to form eicosatetraenoic acid (20:4n-3).

-

Eicosapentaenoic acid (EPA, 20:5n-3) is produced through the action of Δ5-desaturase.

-

EPA is then elongated by elongase-2 (ELOVL2) to docosapentaenoic acid (DPA, 22:5n-3).[3]

-

A subsequent elongation step, also mediated by ELOVL2, converts DPA to This compound (24:5n-3) .[3]

-

This compound is then desaturated by Δ6-desaturase to form tetracosahexaenoic acid (24:6n-3).[3]

-

Finally, tetracosahexaenoic acid undergoes one cycle of peroxisomal β-oxidation to yield docosahexaenoic acid (DHA, 22:6n-3) .[3]

The Crucial Role of Astrocytes

While neurons have a high demand for DHA and other long-chain PUFAs, they have a limited capacity to synthesize them from shorter-chain precursors.[4][5][6] Research has demonstrated that astrocytes are the primary site of n-3 PUFA synthesis within the brain.[4][5][6] Astrocytes actively take up ALA and EPA from the circulation and convert them into longer-chain PUFAs, including this compound and DHA.[7][8] These newly synthesized fatty acids are then released by astrocytes and subsequently taken up by neurons.[4][9] This intercellular metabolic coupling ensures that neurons receive an adequate supply of essential fatty acids for their development and function.

Putative Roles of this compound in Neuronal Development

While the primary recognized role of this compound in the brain is as a precursor to DHA, its status as a VLC-PUFA suggests it may have intrinsic functions.

Incorporation into Neuronal Membranes and Lipid Rafts

VLCFAs are essential for the formation and stability of lipid rafts.[1][2] These specialized membrane domains are enriched in sphingolipids and cholesterol and function as platforms for signal transduction. The incorporation of VLCFAs, such as those derived from this compound, into sphingolipids is critical for maintaining the integrity and function of these rafts.[1] In neuronal growth cones, lipid rafts are particularly abundant and play a crucial role in axon guidance and neuronal polarity.[1][2] A deficiency in VLCFA synthesis leads to abnormal neuronal network formation, underscoring their importance in early development.[1]

Modulation of Signaling Pathways

While direct evidence for signaling pathways specifically modulated by this compound is limited, the broader class of n-3 PUFAs is known to influence several key signaling cascades involved in neurodevelopment and neuroprotection. For instance, n-3 PUFAs can modulate the PI3-kinase/Akt pathway, which is critical for neuronal survival and growth.[3][10][11] It is plausible that this compound, either directly or through its metabolites, contributes to the activation of such pro-survival pathways.

Quantitative Data on this compound in Neuronal Tissues

Specific quantitative data for this compound in different brain regions and neuronal cell types is sparse in the existing literature. Most lipidomic studies provide data on the more abundant n-3 PUFAs like DHA and EPA. However, some studies provide insights into the relative abundance of VLC-PUFAs.

| Fatty Acid | Brain Region | Concentration (Example Study) | Reference |

| DHA (22:6n-3) | Whole Brain | ~3.47 g per brain | [4] |

| EPA (20:5n-3) | Whole Brain | 250-300 times lower than DHA | [3] |

| This compound (24:5n-3) | Plasma (after EPA supplementation) | Increased by 215% (from 1.3 to 4.1 nmol/mL) | [12] |

| VLCFAs (general) | Neuronal Membranes | Enriched in sphingolipids within lipid rafts | [1][2] |

Note: The data presented are illustrative and may vary significantly between studies, species, and developmental stages. The lack of specific quantitative data for this compound in neuronal tissue is a notable gap in the current research landscape.

Experimental Protocols

The analysis of this compound and other VLC-PUFAs in neuronal tissue requires specialized lipidomic techniques.

Lipid Extraction from Neuronal Tissue

A common method for lipid extraction is a modified Bligh and Dyer or Folch procedure.

Materials:

-

Neuronal tissue (e.g., brain region, cultured neurons or astrocytes)

-

Chloroform

-